NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO-
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Overview
Description
NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- is a heterocyclic compound that belongs to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Preparation Methods
One common method for synthesizing naphthofurans is the cyclization of 2-naphthol derivatives The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization processBromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while nitration is typically achieved using a mixture of nitric acid and sulfuric acid .
Chemical Reactions Analysis
NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- undergoes various chemical reactions due to the presence of reactive bromine and nitro groups. Some common reactions include:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products depending on the oxidizing agent used.
Scientific Research Applications
NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- has several applications in scientific research:
Mechanism of Action
The mechanism of action of NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- is largely dependent on its chemical structure. The bromine and nitro groups play a crucial role in its reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives. These chemical transformations are essential for the compound’s biological and industrial applications .
Comparison with Similar Compounds
NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- can be compared with other naphthofuran derivatives such as:
NAPHTHO(2,3-b)FURAN, 9-BROMO-:
NAPHTHO(2,3-b)FURAN, 9-NITRO-: Lacks the bromine atom, which influences its chemical behavior and uses.
NAPHTHO(2,3-b)FURAN, 2-NITRO-: The position of the nitro group is different, leading to variations in its chemical properties and reactivity.
These comparisons highlight the unique features of NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- and its potential advantages in various applications.
Properties
CAS No. |
75965-80-9 |
---|---|
Molecular Formula |
C12H6BrNO3 |
Molecular Weight |
292.08 g/mol |
IUPAC Name |
9-bromo-2-nitrobenzo[f][1]benzofuran |
InChI |
InChI=1S/C12H6BrNO3/c13-11-9-4-2-1-3-7(9)5-8-6-10(14(15)16)17-12(8)11/h1-6H |
InChI Key |
OJWWHCKRWAGCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(OC3=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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